molecular formula C10H14N2O2 B13731698 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea CAS No. 14009-33-7

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea

Cat. No.: B13731698
CAS No.: 14009-33-7
M. Wt: 194.23 g/mol
InChI Key: HZTORRYEIIINKK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea is a urea derivative characterized by a 4-methylphenyl group and a 2-hydroxyethyl substituent. Urea derivatives are widely studied for their biological and pharmaceutical applications, particularly as kinase inhibitors and anion-binding agents .

For example, 1-(2-hydroxyethyl)-3-(perfluorophenyl)urea (S1) was synthesized via a one-step reaction between pentafluorophenylisocyanate and ethanolamine in 69% yield . The target compound likely follows similar synthetic pathways, with modifications to the aryl substituent.

Its crystal structure has been resolved in complex with human CDK8/CYCC, indicating its role as a kinase inhibitor .

Properties

CAS No.

14009-33-7

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C10H14N2O2/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14)

InChI Key

HZTORRYEIIINKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 4-methylphenyl isocyanate with 2-aminoethanol under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the urea moiety under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or carbamates.

Scientific Research Applications

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea has several notable applications in scientific research:

Chemistry

  • Reagent in Organic Synthesis : The compound serves as an intermediate in synthesizing other organic compounds, facilitating the study of reaction mechanisms and pathways.

Biology

  • Biological Activity Studies : Research indicates potential interactions with biomolecules, suggesting applications in understanding enzyme inhibition and receptor binding. For instance, studies have shown that similar urea derivatives exhibit antiproliferative activity against cancer cell lines, indicating potential therapeutic applications .

Medicine

  • Therapeutic Properties : Investigations into the anti-inflammatory and anticancer activities of related compounds suggest that 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea may also possess similar properties. For example, derivatives have shown promise in inhibiting tumor growth in vitro .

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals due to its unique functional groups, which allow for various modifications and applications in materials science.

Antiproliferative Activity

A study focused on synthesizing urea derivatives found that compounds structurally similar to this compound exhibited significant antiproliferative effects on various cancer cell lines. The research demonstrated that specific substitutions on the phenyl group enhanced biological activity, leading to further investigations into structure-activity relationships .

Enzyme Inhibition

Another study investigated the mechanism of action of urea derivatives, revealing that they could inhibit specific enzymes involved in cancer metabolism. This inhibition was linked to changes in signal transduction pathways within cancer cells, highlighting the therapeutic potential of such compounds .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are structurally versatile, with modifications to the aryl and alkyl groups significantly altering their physicochemical and biological properties. Below is a comparative analysis of 1-(2-hydroxyethyl)-3-(4-methylphenyl)urea with structurally related compounds:

Table 1: Comparative Analysis of Urea Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties Yield (%) Biological Activity/Application Reference
This compound R1: 4-methylphenyl, R2: hydroxyethyl 209.23 Moderate solubility (hydroxyethyl), logP ~1.5 (estimated) N/A CDK8 kinase inhibition
1-(2-Hydroxyethyl)-3-(perfluorophenyl)urea (S1) R1: perfluorophenyl, R2: hydroxyethyl 283.16 High lipophilicity (logP ~3.2), low solubility 69 Anion receptor (chloride binding)
1-(4-Methoxyphenyl)-3-(2-nitrophenyl)urea R1: 4-methoxyphenyl, R2: 2-nitrophenyl 301.27 High polarity (nitro group), logP ~2.0 72 Anticancer candidate (diaryl urea)
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea R1: 3-chloro-4-methylphenyl, R2: hydroxyalkyl 270.76 Balanced solubility/hydrophobicity, logP ~2.5 N/A Intermediate in drug synthesis
1-(3-Chlorophenyl)-3-(4-methylphenyl)-3-[(thiophen-2-yl)methyl]urea R1: 3-chlorophenyl, R2: thiophene-methyl 370.88 High lipophilicity (logP ~3.8), π-π interactions N/A Screening compound for drug discovery

Key Findings:

Substituent Effects on Solubility and Lipophilicity :

  • The hydroxyethyl group in the target compound improves aqueous solubility compared to fully aromatic derivatives like 1-(4-methoxyphenyl)-3-(2-nitrophenyl)urea .
  • Electron-withdrawing groups (e.g., nitro in S2, perfluoro in S1) increase lipophilicity, reducing solubility but enhancing membrane permeability .

Synthetic Yields :

  • Yields for urea derivatives vary widely (69–72%) depending on reaction conditions. For instance, extended stirring times (3 hours vs. 15 minutes) improved yields for 1-(4-methoxyphenyl)urea derivatives .

Biological Activity :

  • The 4-methylphenyl group in the target compound facilitates interactions with hydrophobic kinase domains (e.g., CDK8), while the hydroxyethyl group may form hydrogen bonds with catalytic residues .
  • Thiophene and trifluoromethyl substituents (e.g., in S3 and ) enhance binding to aromatic residues in proteins, making them suitable for high-throughput screening .

Structural Insights :

  • X-ray crystallography of the target compound in complex with CDK8/CYCC reveals a binding mode where the 4-methylphenyl group occupies a hydrophobic pocket, and the hydroxyethyl group stabilizes the complex via water-mediated hydrogen bonds .

Biological Activity

1-(2-Hydroxyethyl)-3-(4-methylphenyl)urea is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a urea functional group substituted with a hydroxyethyl group and a para-methylphenyl group. This structural configuration is significant for its biological interactions.

Antitumor Activity

Research indicates that similar urea derivatives exhibit notable antitumor properties. For instance, compounds derived from urea structures have shown varying degrees of cytotoxicity against different cancer cell lines. A study found that certain urea derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 µM to 93.3 µM across various cancer types, including non-small lung cancer and breast cancer .

Compound Cell Line GI50 (µM)
Compound AEKVX1.7
Compound BRPMI-822621.5
Compound COVCAR-425.9

The biological activity of this compound is hypothesized to involve interactions with cellular proteins, potentially inhibiting specific enzymes or altering signaling pathways. The hydroxyethyl group may enhance binding affinity, while the aromatic moiety could contribute to hydrophobic interactions crucial for biological activity.

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of urea derivatives, including this compound, against a panel of cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibition rates, suggesting potential therapeutic applications in oncology .

Genotoxicity Assessment

Another aspect investigated was the genotoxic potential of related compounds. Research revealed that hydroxylated chloroethylnitrosoureas exhibited varying levels of DNA damage across different cell types. This highlights the importance of assessing both therapeutic efficacy and safety profiles in drug development .

Comparative Analysis with Related Compounds

A comparative analysis of urea derivatives shows that structural modifications can significantly influence biological activity. For example, the presence of different substituents on the phenyl ring alters the compound's ability to inhibit cancer cell proliferation.

Derivative Activity Type IC50 (µM)
Urea Derivative AAntitumor15.1
Urea Derivative BAntimicrobial25.9
Urea Derivative CAntiviral28.7

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